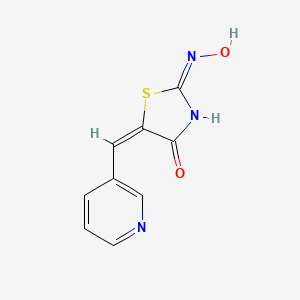
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime, also known as PTIO, is a nitric oxide (NO) scavenger and a widely used tool in the field of biochemistry and pharmacology. PTIO is a stable and water-soluble compound that has been used to study the effects of NO in various biological systems.
Mecanismo De Acción
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime works by scavenging NO and forming a stable adduct. The adduct is then excreted from the body, effectively removing excess NO from the system. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is selective for NO and does not react with other reactive oxygen species or reactive nitrogen species.
Biochemical and Physiological Effects:
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can inhibit the production of NO in macrophages and endothelial cells. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to reduce the cytotoxic effects of NO in neuronal cells. In vivo studies have shown that 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can reduce the severity of inflammation in animal models of sepsis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in lab experiments is its selectivity for NO. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime does not react with other reactive oxygen species or reactive nitrogen species, making it a useful tool for studying the effects of NO in biological systems. However, one limitation of using 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is its relatively short half-life. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has a half-life of approximately 20 minutes in biological systems, which can limit its use in long-term studies.
Direcciones Futuras
There are many potential future directions for research on 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime. One area of interest is the development of more stable 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime analogs with longer half-lives. Another area of interest is the use of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in the development of new therapies for conditions such as sepsis and arthritis. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime has also been shown to have potential as a diagnostic tool for conditions such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential applications of 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime in these areas.
Métodos De Síntesis
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime can be synthesized by reacting 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a mixture of ethanol and water and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization from ethanol and water.
Aplicaciones Científicas De Investigación
5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is widely used in scientific research as a tool to study the effects of NO in various biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to tissue damage and inflammation. 5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione 2-oxime is used to scavenge excess NO and study its effects on biological systems.
Propiedades
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8-7(15-9(11-8)12-14)4-6-2-1-3-10-5-6/h1-5,14H,(H,11,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRBCSTTHRDKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NO)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)
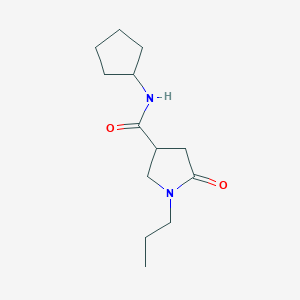
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
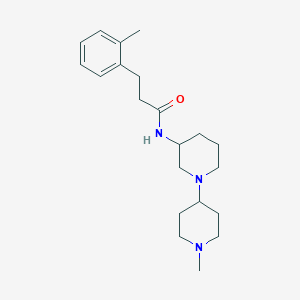
![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
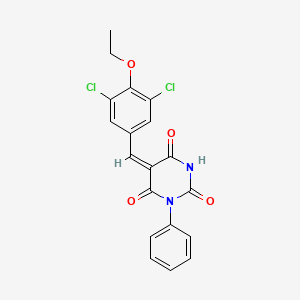
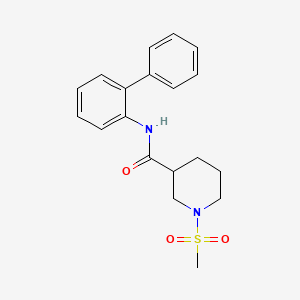
![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)